Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-

Description

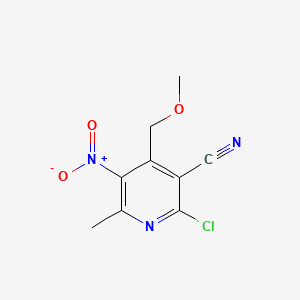

Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- (hereafter referred to as the target compound), is a substituted pyridine derivative featuring a nitrile group at the 3-position and multiple functional substituents. Its molecular structure includes:

- Chloro at position 2 (electron-withdrawing, influencing reactivity).

- Methoxymethyl at position 4 (a methoxy-ether chain, enhancing solubility and steric bulk).

- Methyl at position 6 (steric hindrance, hydrophobic interactions).

- Nitro at position 5 (strong electron-withdrawing, directing electrophilic substitution).

Properties

IUPAC Name |

2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O3/c1-5-8(13(14)15)7(4-16-2)6(3-11)9(10)12-5/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHLPTCKXVCLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)Cl)C#N)COC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222158 | |

| Record name | Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-48-2 | |

| Record name | 2-Chloro-4-(methoxymethyl)-6-methyl-5-nitro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=719-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-cyano-4-(methoxymethyl)-6-methyl-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC23794 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinonitrile, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-5-NITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/729GXY4JGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Nicotinonitrile, specifically 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8ClN3O3

- Molecular Weight : 229.68 g/mol

- CAS Number : 12869

The compound features a nitro group, a chloro substituent, and a methoxymethyl group attached to a pyridine ring, which contribute to its unique biological properties.

Nicotinonitrile derivatives have been studied for their ability to interact with various biological targets. The presence of the nitro group suggests potential activity as a nitro-reductase substrate , which can lead to the generation of reactive intermediates that may exert cytotoxic effects on cancer cells. Additionally, the chloro and methoxymethyl groups may enhance binding affinity to specific enzymes or receptors involved in cellular signaling pathways.

Anticancer Properties

Research indicates that nicotinonitrile compounds can inhibit the proliferation of cancer cells. For example, studies have shown that derivatives can act on protein kinases involved in tumor growth and metastasis. The compound's ability to inhibit mutant forms of receptor tyrosine kinases has been documented, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

Nicotinonitrile has been identified as a potential inhibitor of various enzymes, including those involved in metabolic pathways. The specific interactions with enzymes such as cytochrome P450 and glutathione S-transferase have been noted, indicating its role in modulating drug metabolism and detoxification processes .

Research Findings and Case Studies

A summary of key studies related to the biological activity of nicotinonitrile is presented below:

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell lines at low micromolar concentrations. | Suggests potential for development as an anticancer therapeutic. |

| Study 2 | Identified as an effective inhibitor of specific protein kinases involved in signaling pathways. | Highlights its role in targeted cancer therapies. |

| Study 3 | Explored enzyme inhibition capabilities affecting drug metabolism. | Could impact pharmacokinetics of co-administered drugs. |

Applications in Medicine

Given its biological activities, nicotinonitrile is being explored for various therapeutic applications:

- Anticancer Therapy : Its ability to inhibit tumor growth makes it a candidate for further investigation in oncology.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, warranting further exploration .

- Drug Development : As a building block in synthetic chemistry, nicotinonitrile derivatives are being investigated for their utility in developing new pharmaceuticals.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Research : Nicotinonitrile derivatives have been investigated for their potential anticancer properties. Modifications to the nicotinonitrile structure can enhance cytotoxicity against various cancer cell lines. For instance, studies have indicated that similar compounds exhibit significant inhibition of cancer cell proliferation, suggesting that this compound may also possess similar effects .

- Enzyme Inhibition : This compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it has been evaluated as an inhibitor of acetyl-CoA carboxylase (ACC), which is relevant in obesity and dyslipidemia treatment .

2. Agrochemicals

- Pesticide Development : The unique structural features of nicotinonitrile make it a candidate for developing new agrochemicals. Its ability to interact with biological systems can be harnessed to create effective pesticides that target specific pests while minimizing environmental impact .

3. Biochemical Studies

- Receptor Binding Studies : The compound's structural characteristics allow it to interact with various biological receptors, making it useful in studies aimed at understanding receptor-ligand interactions. This can provide insights into drug design and development .

Case Studies and Research Findings

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds, indicating that modifications in the nicotinonitrile structure can enhance cytotoxicity against cancer cell lines. The unique functional groups in this compound may similarly influence its effectiveness as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research has focused on the compound's ability to inhibit acetyl-CoA carboxylase (ACC). Inhibitors of ACC are considered potential therapeutic agents for metabolic diseases such as obesity. The study highlighted the compound's binding affinity and inhibitory effects on ACC, suggesting avenues for further research into its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Nicotinonitriles

(a) 2-Chloro-5-Fluoro-6-((4-Methoxybenzyl)Oxy)Nicotinonitrile (CAS 1421066-27-4)

- Molecular Formula : C₁₄H₁₀ClFN₂O₂.

- Key Differences :

- Replaces the target’s methoxymethyl (position 4) with a 4-methoxybenzyloxy group (position 6).

- Introduces fluoro at position 5 instead of nitro.

- Impact :

(b) 5-Chloro-6-Cyclopropyl-2-Hydroxy-4-(Trifluoromethyl)Nicotinonitrile (CAS 1092352-56-1)

- Molecular Formula : C₁₀H₆ClF₃N₂O.

- Key Differences: Trifluoromethyl at position 4 (stronger electron-withdrawing than methoxymethyl). chloro’s inertness).

(c) 6-Amino-5-Nitropicolinonitrile

- Key Differences: Amino replaces chloro at position 2 (basic group, enabling hydrogen bonding). Lacks methoxymethyl and methyl groups.

- Impact: Amino groups improve solubility but reduce steric hindrance compared to the target compound .

Nitro-Substituted Pyridine Derivatives

(a) Methyl 6-Chloro-5-Nitronicotinate (CAS 154012-15-4)

- Key Differences :

- Ester (COOCH₃) replaces nitrile at position 3.

- Lacks methoxymethyl and methyl groups.

- Impact :

(b) 2-Chloro-4-Nitrobenzoic Acid (CAS 99-60-5)

- Molecular Formula: C₇H₄ClNO₄.

- Key Differences :

- Benzoic acid backbone vs. pyridine.

- Nitro at position 4 (meta to chloro).

- Impact :

- The carboxylic acid group enables salt formation, contrasting with the nitrile’s neutrality .

Preparation Methods

Nitration and Chlorination

- Nitration is often achieved by treating suitable precursors such as diethyl malonate derivatives or pyridine intermediates with concentrated or fuming nitric acid under controlled temperatures (0–30°C) to introduce the nitro group at the 5-position of the pyridine ring.

- Chlorination at the 2-position can be accomplished using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5), which convert hydroxyl or amino groups on the pyridine ring into chloro substituents.

Methylation and Methoxymethylation

- The 6-methyl substituent is typically introduced via methylation reactions or by starting from methyl-substituted pyridine derivatives.

- The 4-(methoxymethyl) group can be introduced by alkylation of the 4-position with methoxymethyl halides or by nucleophilic substitution using methoxymethyl reagents under basic or catalytic conditions. Specific details on this step are less common but can be inferred from alkylation methodologies of pyridine derivatives.

Formation of Nicotinonitrile Core

- The nitrile group at the 3-position (nicotinonitrile) is introduced via reaction of 2-chloro-5-nitropyridine derivatives with cuprous cyanide, converting the chloro substituent to a cyano group.

- Alternatively, condensation reactions involving cyanoacetamide or malononitrile with substituted aldehydes or ketones can yield nicotinonitrile derivatives with tailored substitution patterns.

Detailed Reported Synthetic Route (Based on Patent and Literature Data)

Research Findings and Analytical Data

- The nitration step is critical and requires controlled temperature and stoichiometry to avoid over-nitration or decomposition.

- The chlorination step using phosphorus oxychloride is efficient for converting hydroxyl groups to chloro groups, enabling further nucleophilic substitution.

- Cyanation with cuprous cyanide is a well-established method for introducing nitrile groups on aromatic chlorides, providing good yields and selectivity.

- Alkylation to introduce the methoxymethyl group requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity.

- Analytical characterization of intermediates and final products typically involves NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.

Summary Table of Preparation Methods

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-nicotinonitrile, and how can purity be optimized?

Methodological Answer:

The synthesis of nitrile-containing heterocycles typically involves nucleophilic substitution or condensation reactions. For example, chlorination of precursor nitriles (e.g., 6-methylnicotinonitrile derivatives) using POCl₃ or SOCl₂ under anhydrous conditions is common . Nitration at the 5-position can be achieved via mixed acid (HNO₃/H₂SO₄) systems, with temperature control (<10°C) to avoid over-nitration. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water) is recommended to achieve >95% purity. Monitor reaction progress using TLC and confirm structure via ¹H/¹³C NMR and HRMS .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s substituent arrangement?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxymethyl (δ ~3.3 ppm for OCH₂, δ ~4.4 ppm for CH₂O), nitro (deshielding adjacent protons), and nitrile groups (no proton signal; ¹³C ~115 ppm) .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Use ESI or EI to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Basic: How should this compound be stored to ensure stability, and what incompatibilities must be avoided?

Methodological Answer:

Store in airtight containers at 2–8°C, protected from light and moisture. Stability data ( ) indicate it degrades in the presence of strong oxidizers (e.g., peroxides) or bases. Avoid contact with reducing agents (e.g., NaBH₄) due to nitro group reactivity. Conduct accelerated stability studies (40°C/75% RH for 6 months) to validate shelf life .

Advanced: What experimental strategies can resolve contradictions in reported reactivity of the nitro and chloro substituents?

Methodological Answer:

Conflicting reactivity data (e.g., nitro reduction vs. chloro displacement) can be addressed via:

- Competitive Reaction Studies : Compare reaction rates under controlled conditions (e.g., Pd-catalyzed substitution vs. catalytic hydrogenation of nitro groups).

- Computational Modeling : Use DFT (e.g., Gaussian) to calculate bond dissociation energies and frontier molecular orbitals, predicting site-specific reactivity .

- Isolation of Intermediates : Employ low-temperature NMR or trapping agents (e.g., DMPU) to characterize transient species .

Advanced: How can researchers assess the compound’s potential carcinogenicity and acute toxicity?

Methodological Answer:

- In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) for mutagenicity and MTT assays (mammalian cell lines) for cytotoxicity .

- In Vivo Studies : Use rodent models (OECD guidelines) to evaluate LD₅₀ and organ-specific toxicity. Monitor biomarkers (e.g., serum ALT/AST for liver damage).

- IARC Classification : Cross-reference structural analogs (e.g., nitroaromatics in ) to infer carcinogenicity risk .

Advanced: What methodologies are suitable for studying interactions with biological targets like farnesyltransferase?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based kits to measure IC₅₀ values in the presence of varying compound concentrations .

- Docking Simulations : Employ AutoDock Vina with crystal structures (PDB: 1SA5) to predict binding modes of the nitrile and methoxymethyl groups .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐₙ/kₒff) for real-time interaction analysis .

Advanced: How can structure-activity relationships (SAR) be explored for analogs of this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace methoxymethyl with ethoxymethyl or halogens) and compare bioactivity .

- QSAR Modeling : Use CODESSA or MOE to correlate electronic (HOMO/LUMO) and steric parameters (Taft indices) with activity data .

- Pharmacophore Mapping : Identify critical functional groups (e.g., nitrile for hydrogen bonding) using Discovery Studio .

Advanced: What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

- ADMET Predictors : Use Schrödinger’s QikProp or ADMETLab 2.0 to estimate hepatic clearance and cytochrome P450 interactions.

- MetaSite : Predict phase I/II metabolism sites (e.g., nitro reduction to amine, methoxymethyl O-demethylation) .

- Molecular Dynamics (MD) : Simulate binding to CYP3A4 (GROMACS) to assess metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.